

Application Notes and Protocols for Haplotoxin-2 In Vitro

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Compound of Interest

Compound Name: Haplotoxin-2

Cat. No.: B15600393

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These application notes provide detailed protocols for the in vitro use of **Haplotoxin-2**, a peptide toxin isolated from the venom of the spider *Haplopelma lividum*. **Haplotoxin-2** is a known inhibitor of voltage-gated sodium channels, particularly the Nav1.3 subtype, which is expressed in the central and peripheral nervous systems and is implicated in nociception.^[1] These protocols are intended for researchers, scientists, and drug development professionals investigating the electrophysiological and cellular effects of this toxin.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of **Haplotoxin-2** in key in vitro assays. These values are provided as illustrative examples to guide experimental design and data analysis.

Table 1: Electrophysiological Inhibition of Nav1.3 Channels by **Haplotoxin-2**

Cell Line	Channel Subtype	IC50 (nM)	Hill Slope	Patch Clamp Configuration
HEK293T	rat Nav1.3	85.7	1.2	Whole-cell
Primary Rat DRG Neurons	Endogenous Nav1.3	112.3	1.1	Whole-cell

Table 2: Cytotoxicity of **Haplotoxin-2** on Neuronal Cell Lines

Cell Line	Assay	Incubation Time (hours)	IC50 (μM)
SH-SY5Y (differentiated)	MTT	24	15.2
SH-SY5Y (differentiated)	MTT	48	9.8
Primary Rat DRG Neurons	Neutral Red	24	12.5

Experimental Protocols

Electrophysiological Analysis of Nav1.3 Inhibition

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of **Haplotoxin-2** on voltage-gated sodium channel subtype Nav1.3 stably expressed in a mammalian cell line.

1.1. Cell Culture

- Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing rat Nav1.3.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and a selection antibiotic (e.g., 500 μg/mL G418).
- Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
- Subculturing: Passage cells every 2-3 days. For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

1.2. Solutions

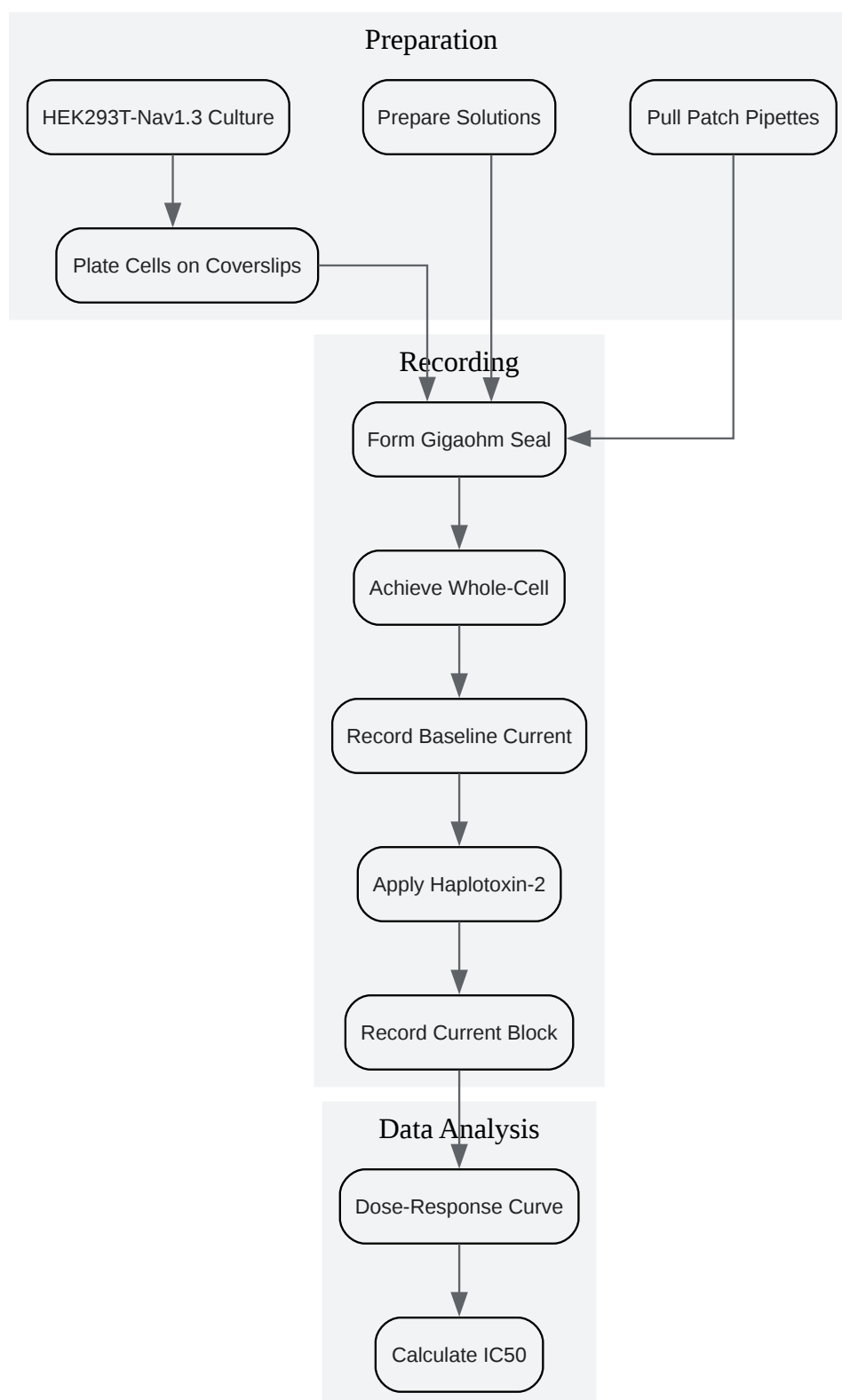
- External (Extracellular) Solution (in mM): 138 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

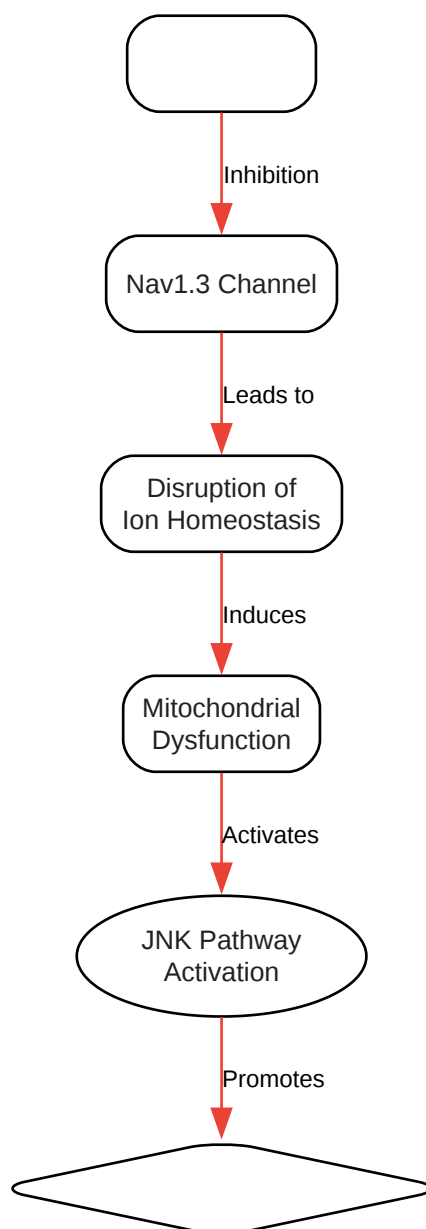
- Internal (Pipette) Solution (in mM): 135 CsCl, 5 NaCl, 2 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.

1.3. Whole-Cell Patch-Clamp Procedure

- Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
- Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -120 mV.
- Record baseline Nav1.3 currents by applying a depolarizing step to 0 mV for 20 ms.
- Perfuse the cell with increasing concentrations of **Haplotoxin-2** (e.g., 1 nM to 1 μM) in the external solution.
- At each concentration, record the steady-state block of the sodium current.
- To determine the IC₅₀, plot the normalized peak current as a function of the **Haplotoxin-2** concentration and fit the data with a Hill equation.

1.4. Experimental Workflow Diagram





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References

- 1. biosave.com [biosave.com]
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